molecular formula C19H19N3O3 B12461892 N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B12461892
M. Wt: 337.4 g/mol
InChI Key: LJAKSWPPOMORRO-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide involves several steps. One common method includes the reaction of substituted isatin with hydrazine hydrate in the presence of ethanol and a few drops of glacial acetic acid . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified using recrystallization techniques.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazide derivatives with altered functional groups.

Scientific Research Applications

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, including those involved in inflammatory and cancer pathways . The compound may inhibit key enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O3/c1-3-22-15-10-6-5-9-14(15)18(19(22)24)21-20-17(23)12-25-16-11-7-4-8-13(16)2/h4-11,24H,3,12H2,1-2H3

InChI Key

LJAKSWPPOMORRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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